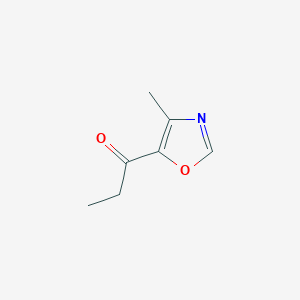

4-Methyl-5-propionyloxazole

Description

4-Methyl-5-propionyloxazole is a substituted oxazole characterized by a methyl group at position 4 and a propionyloxy group (-OCOCH2CH3) at position 5 of the heterocyclic ring. Oxazoles are five-membered aromatic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-(4-methyl-1,3-oxazol-5-yl)propan-1-one |

InChI |

InChI=1S/C7H9NO2/c1-3-6(9)7-5(2)8-4-10-7/h4H,3H2,1-2H3 |

InChI Key |

BVZPUSAMWBHNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=CO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The propionyloxy group in 4-Methyl-5-propionyloxazole increases steric bulk and lipophilicity compared to carboxylate esters (e.g., Methyl 2-Ethyl-5-methyloxazole-4-carboxylate) or pyridinyl groups. This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Routes : While Methyl 2-Ethyl-5-methyloxazole-4-carboxylate is synthesized via condensation and esterification using reagents like NaBH4 and (COCl)2 , this compound could hypothetically be derived from 5-hydroxymethyloxazole via propionylation.

Physicochemical and Pharmacological Properties

Table 2 compares physicochemical and biological properties.

Key Observations :

- Lipophilicity : The propionyloxy group elevates the LogP of this compound, suggesting improved blood-brain barrier penetration compared to analogs with polar carboxylate or pyridinyl groups.

- Biological Activity : Carboxylate esters in Methyl 2-Ethyl-5-methyloxazole-4-carboxylate exhibit antimicrobial properties , while pyridinyl-substituted oxazoles (e.g., 5-(Pyridin-3-yl)oxazole) are linked to kinase inhibition . The propionyloxy group may favor CNS-targeted applications.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Methyl-5-propionyloxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxazole derivatives like this compound typically involves cyclization reactions. For example, Bischler-Napieralski conditions (using dehydrating agents like POCl₃ or PCl₅) can facilitate ring closure in oxazole formation . Solvent choice (e.g., toluene, dichloromethane) significantly impacts reaction kinetics and yield, as polar aprotic solvents like DMSO may enhance intermediate stability . Optimization includes reflux duration (e.g., 2–18 hours depending on intermediates) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography ensures high purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon骨架, with DEPT-135 clarifying CH₃/CH₂ groups. For example, oxazole ring protons resonate at δ 7.5–8.5 ppm in CDCl₃ .

- X-ray Crystallography : Provides unambiguous stereochemical data, as seen in pyrazole-thiazole derivatives resolved using Bruker APEX2 systems .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., overlapping NMR signals or unexpected IR peaks) require cross-validation:

- 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons, resolving ambiguities in crowded spectra.

- Solvent Variation : Re-running NMR in DMSO-d₆ or acetone-d₆ may shift signals for clearer interpretation .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

- Single-Crystal X-ray Analysis : Definitive for resolving stereochemical disputes, as applied to heterocyclic analogs .

Q. What strategies are employed to enhance the bioactivity of oxazole derivatives like this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide modifications:

- Substituent Introduction : Adding electron-withdrawing groups (e.g., -F, -Cl) at the 4-position can enhance antitumor activity, as seen in fluorophenyl-pyrazole derivatives .

- Heterocyclic Hybridization : Fusion with thiazole or triazole rings (e.g., via Huisgen cycloaddition) improves metabolic stability and target binding .

- In Silico Docking : Tools like AutoDock predict interactions with biological targets (e.g., kinases), prioritizing syntheses of high-affinity analogs .

Q. How can researchers design experiments to assess the pharmacokinetic properties of this compound?

- Methodological Answer : Pharmacokinetic profiling involves:

- In Vitro Assays :

- Metabolic Stability : Incubation with liver microsomes (human/rodent) to measure half-life (t½) via LC-MS .

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .

- In Vivo Studies :

- Rodent Models : Administer compound intravenously/orally to calculate bioavailability (AUC ratios) .

- Tissue Distribution : Radiolabeled analogs track accumulation in organs via scintillation counting .

Q. How do solvent and catalyst choices influence the regioselectivity of oxazole ring formation?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates, favoring 5-membered ring closure, while non-polar solvents (toluene) may reduce side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) promote cyclization, while base catalysts (e.g., K₂CO₃) enhance nucleophilic attack in multi-step syntheses .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends .

- Multivariate Regression : Controls for variables (e.g., cell line variability, assay conditions) that may skew IC₅₀ values .

- Bland-Altman Plots : Visualize agreement between disparate datasets .

Q. How can reaction yields be systematically improved in multi-step oxazole syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 18 hours to 30 minutes) while maintaining yield .

Structural and Functional Comparisons

Q. How does this compound compare structurally to bioactive pyrazole-oxazole hybrids?

- Methodological Answer :

- Core Scaffold : Unlike pyrazole-oxazole hybrids (e.g., 5-(4-fluorophenyl)-1,3-thiazole derivatives), this compound lacks a fused thiazole ring, which may reduce steric hindrance in target binding .

- Electron-Donating Groups : The methyl and propionyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration compared to polar analogs .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.